![molecular formula C9H9N3O2 B2354735 Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 62135-58-4](/img/structure/B2354735.png)
Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Overview
Description
Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a triazole ring fused to a pyridine ring, with an ethyl ester functional group attached to the carboxylate position. The unique structure of this compound allows it to exhibit a variety of biological activities, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides under microwave irradiation at 140°C in dry toluene. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation, yielding the target compound in good-to-excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The eco-friendly and additive-free nature of this method aligns well with sustainable industrial practices.
Chemical Reactions Analysis
Types of Reactions: Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the triazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity
- Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, including resistant strains. For instance, a study demonstrated that modifications to the ethyl ester group enhance antibacterial efficacy .
- Anticancer Potential
- Neurological Applications
Synthesis and Derivative Development
The synthesis of this compound has been optimized through various methods:
- Microwave-Assisted Synthesis : This technique has significantly reduced reaction times while improving yields. For example, reactions conducted under microwave irradiation resulted in yields exceeding 85% when using acetic acid as a catalyst .
- Modifications for Enhanced Activity : Structural modifications have been employed to enhance the biological activity of the compound. For instance, substituting different functional groups on the pyridine ring has yielded derivatives with improved potency against target pathogens and cancer cells .
Material Science Applications
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Polymer Chemistry
- This compound is being researched for its potential use in polymer synthesis. Its ability to act as a monomer or cross-linking agent can lead to the development of advanced materials with specific properties tailored for applications in coatings and adhesives.
- Sensors
Data Table: Summary of Applications
Application Area | Specific Use Cases | Findings/Results |
---|---|---|
Antimicrobial | Bacterial infections | Significant activity against resistant strains |
Anticancer | Cytotoxicity in cancer cell lines | Induces apoptosis through specific pathways |
Neurological | Neuroprotection | Inhibits receptors related to neurodegenerative diseases |
Polymer Chemistry | Monomer/cross-linking agent | Development of advanced materials |
Sensors | Detection of pollutants | Selective binding capabilities |
Case Studies and Research Findings
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives of this compound for their anticancer properties. The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines .
- Another research effort focused on the compound's antimicrobial properties revealed that it could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains .
Mechanism of Action
The mechanism by which ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for various cellular processes, including immune response and cell growth . The compound’s ability to act as an inverse agonist for RORγt suggests its potential in modulating immune responses and inflammation.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar triazole-pyridine fused ring structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[1,5-c]pyrimidine: Another isomer with a different arrangement of nitrogen atoms in the triazole ring.
Uniqueness: Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its biological activity and chemical reactivity. This compound’s ability to act on multiple molecular targets, such as JAK1, JAK2, and RORγt, highlights its versatility and potential for therapeutic applications.
Biological Activity
Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as triazolopyridines. These compounds are characterized by a triazole ring fused to a pyridine structure, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves multi-step processes that can include microwave-assisted reactions and the use of specific catalysts to enhance yield and purity .
Antiviral Activity
One of the most notable biological activities of this compound is its antiviral properties. Research has demonstrated that derivatives of this compound can inhibit the interaction between viral proteins essential for replication. For instance, studies focusing on influenza A virus have shown that certain triazolo derivatives can disrupt the PA-PB1 interaction critical for viral RNA polymerase function. The effectiveness is quantified by IC50 values in micromolar ranges, indicating potent activity against viral replication .
Anticancer Properties
In addition to its antiviral effects, this compound has been investigated for its potential as an anticancer agent. It has been reported to inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions including cancer. By inhibiting this pathway, this compound may contribute to reduced tumor growth and metastasis .
Study on Influenza Virus Inhibition
A significant study evaluated the antiviral activity of several triazolo derivatives against influenza A virus. The results indicated that this compound exhibited an EC50 value that demonstrated substantial inhibition of plaque formation in infected cells. The cytotoxicity was assessed using MTT assays to ensure that antiviral effects were not due to cell toxicity .
Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | 10 ± 2 | >250 | >25 |
Ribavirin (control) | 10 ± 2 | >250 | >25 |
AXL Inhibition in Cancer Models
Another significant study focused on the role of this compound in cancer biology. Here it was shown that the compound inhibited AXL receptor-mediated signaling pathways in vitro. The inhibition led to decreased cell proliferation and increased apoptosis in cancer cell lines. The findings suggest that this compound could be developed further as a therapeutic agent against cancers characterized by AXL overexpression .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, reacting ethyl α-cyanocinnamate derivatives with amines or hydrazines in ethanol under reflux conditions, catalyzed by piperidine. This method yields triazolo-pyridine cores with ester functionalities, as demonstrated in the synthesis of related derivatives (e.g., 72% yield for compound 10c via reflux with piperidine) . Alternative routes include using KHSO₄ as a catalyst for cyclization, as seen in pyrazolo-pyrimidine syntheses .
Q. How is the purity and structural identity of synthesized derivatives confirmed?
Characterization relies on a combination of techniques:
- 1H NMR to confirm substituent positions and integration ratios (e.g., δ 1.39 ppm for ethyl CH₃ in 10c ) .
- IR spectroscopy to identify functional groups (e.g., C≡N at 2215 cm⁻¹ and C=O at 1710 cm⁻¹) .
- Elemental analysis to validate molecular formulas (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
- Melting point analysis to assess purity (e.g., 187–189°C for 10a ) .
Q. What solvents and catalysts are optimal for synthesizing triazolo-pyridine derivatives?
Ethanol is commonly used as a solvent due to its ability to dissolve polar intermediates and facilitate cyclization. Catalysts like piperidine (0.1 mL per 0.01 mol substrate) enhance reaction efficiency by deprotonating intermediates, as seen in the synthesis of 10a –10c . For acid-catalyzed reactions, KHSO₄ (2 equivalents) promotes cyclocondensation of pyrazole derivatives .
Advanced Research Questions
Q. How do substituents on the triazolo-pyridine core influence reaction yields and physicochemical properties?
Electron-withdrawing groups (e.g., Cl, NO₂) on aryl rings can reduce yields due to steric hindrance or electronic deactivation, while electron-donating groups (e.g., OCH₃) improve reactivity. For example, 12f (p-tolyl substituent) achieved 70% yield, whereas 12h (pyridinyl) yielded 65% . Substituents also affect melting points (e.g., >300°C for 12g with a furan group vs. 268°C for 12f ) and solubility .
Q. What strategies resolve contradictory NMR data for triazolo-pyridine derivatives?
Discrepancies in chemical shifts (e.g., NH protons in DMSO-d₆) can arise from tautomerism or solvent effects. Advanced methods include:
- 2D NMR (COSY, HSQC) to assign coupled protons and carbons unambiguously.
- X-ray crystallography to validate bond angles and torsional parameters (e.g., N3–C9–N4 = 109.5° in ) .
- Variable-temperature NMR to study dynamic equilibria in solution .
Q. How can reaction conditions be optimized to improve yields of triazolo-pyridine derivatives?
Key parameters include:
- Catalyst loading : Increasing KHSO₄ from 1 to 2 equivalents improved pyrazolo-pyrimidine yields by 15% .
- Solvent polarity : Switching from ethanol to DMF enhanced cyclization rates for sterically hindered substrates .
- Temperature control : Reflux (80–100°C) is optimal for most reactions, but microwave-assisted synthesis can reduce time (e.g., 30 minutes vs. 3 hours) .
Q. What role does the ethyl ester group play in the biological activity of triazolo-pyridine derivatives?
The ester group enhances membrane permeability and serves as a prodrug moiety. In CB2 cannabinoid receptor studies, ethyl esters (e.g., 13d ) showed higher binding affinity than carboxylic acids, likely due to improved lipophilicity (logP ~2.5 vs. ~0.8) . Hydrolysis to the free acid in vivo can modulate activity, as seen in adenosine receptor antagonists .
Q. How are computational methods used to predict the activity of triazolo-pyridine derivatives?
Molecular docking and interaction energy fingerprints (IEFs) rationalize structure-activity relationships (SAR). For example, in silico models revealed that a benzylamino group at C5 in 14 enhances hA2A adenosine receptor binding (Ki = 1.44 nM) by forming hydrophobic interactions with transmembrane domains . Density functional theory (DFT) calculations further optimize substituent geometries for target engagement .
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-10-7-5-3-4-6-12(7)11-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEWYZJHYQITGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977732 | |
Record name | Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62135-58-4 | |
Record name | Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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